molecular formula C9H9FN2O3 B14898323 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine

Cat. No.: B14898323
M. Wt: 212.18 g/mol
InChI Key: HRHPXXICTTXACS-UHFFFAOYSA-N
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Description

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine is a heterocyclic compound that features a unique fusion of a furan ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyridine compound followed by fluorination and cyclization to form the fused ring structure. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

  • 2-Fluoro-5-nitropyridine
  • 6-Fluoro-3-pyridyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparison: Compared to these similar compounds, 6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine exhibits unique properties due to its fused ring structure and the presence of both fluorine and nitro groups.

Properties

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

6-fluoro-2,2-dimethyl-5-nitro-3H-furo[2,3-b]pyridine

InChI

InChI=1S/C9H9FN2O3/c1-9(2)4-5-3-6(12(13)14)7(10)11-8(5)15-9/h3H,4H2,1-2H3

InChI Key

HRHPXXICTTXACS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(N=C2O1)F)[N+](=O)[O-])C

Origin of Product

United States

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